molecular formula C13H14N2O3S B413784 8-(4-Morpholinylsulfonyl)quinoline CAS No. 21168-76-3

8-(4-Morpholinylsulfonyl)quinoline

Cat. No. B413784
CAS RN: 21168-76-3
M. Wt: 278.33g/mol
InChI Key: WWKKCAVRCKRAMC-UHFFFAOYSA-N
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Description

8-(4-Morpholinylsulfonyl)quinoline is a chemical compound with the molecular formula C13H14N2O3S . It is a derivative of quinoline, a class of compounds that have wide applications in medicinal and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods have been used for the construction of the principal quinoline scaffold . Recent advances have focused on greener and more sustainable chemical processes, including transition metal-free ionic liquid-mediated reactions and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a morpholine ring via a sulfonyl group .


Chemical Reactions Analysis

Quinoline derivatives have been used in a variety of chemical reactions. Recent advances in the synthesis of these compounds have focused on green and clean syntheses using alternative reaction methods . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H14N2O3S), average mass (278.327 Da), and monoisotopic mass (278.072510 Da) .

Mechanism of Action

Target of Action

8-(4-Morpholinylsulfonyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines have been used as a scaffold for drug development for over two centuries . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .

Mode of Action

Quinolines and quinolones, in general, have been shown to exhibit high and selective activity attained through different mechanisms of action . They can inhibit microbial viability or target pathogens’ virulence machinery required to cause host damage and disease .

Biochemical Pathways

Quinolines and quinolones have been shown to affect a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Quinolones are generally known to be 80 to 100% bioavailable, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the quinolones occurs primarily at the C7 position in the piperazinyl ring .

Result of Action

Quinolines and quinolones have been shown to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

The action of quinolines and quinolones can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Advantages and Limitations for Lab Experiments

8-(4-Morpholinylsulfonyl)quinoline has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity against various diseases. However, this compound also has some limitations, such as its poor solubility in water and its potential to interact with other compounds and enzymes.

Future Directions

There are several future directions for 8-(4-Morpholinylsulfonyl)quinoline research, including the development of new synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new applications in various fields. In cancer research, this compound could be further studied as a potential chemotherapeutic agent, either alone or in combination with other drugs. In neurodegenerative diseases, this compound could be studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In infectious diseases, this compound could be studied as a potential treatment for antibiotic-resistant bacteria and emerging viruses.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to become a valuable tool in the fight against cancer, neurodegenerative diseases, and infectious diseases, and further research is needed to fully understand its potential.

Synthesis Methods

8-(4-Morpholinylsulfonyl)quinoline can be synthesized using a variety of methods, including the reaction of 8-chloroquinoline with morpholine and sodium sulfite. Another method involves the reaction of 8-hydroxyquinoline with morpholine and chlorosulfonic acid. Both methods result in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

8-(4-Morpholinylsulfonyl)quinoline has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been studied for its neuroprotective effects, as it can prevent neuronal death and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their metabolic pathways.

properties

IUPAC Name

4-quinolin-8-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKCAVRCKRAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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